molecular formula C10H10BrNO3 B1345052 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid CAS No. 1017782-57-8

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

Cat. No.: B1345052
CAS No.: 1017782-57-8
M. Wt: 272.09 g/mol
InChI Key: KVQVQIRJMFHYOP-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid typically involves the bromination of 2-(cyclopropylmethoxy)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent bromination.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinic Acid: Similar in structure but lacks the cyclopropylmethoxy group.

    2-(Cyclopropylmethoxy)nicotinic Acid: Similar but without the bromine atom.

    5-Bromo-2-methylpyridine-3-carboxylic Acid: Another brominated nicotinic acid derivative.

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVQIRJMFHYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201607
Record name 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-57-8
Record name 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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